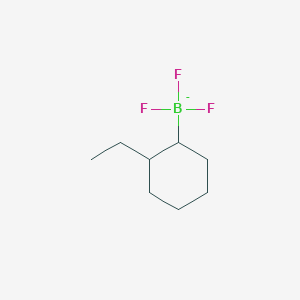

(2-Ethylcyclohexyl)trifluoroborate

Description

Properties

Molecular Formula |

C8H15BF3- |

|---|---|

Molecular Weight |

179.01 g/mol |

IUPAC Name |

(2-ethylcyclohexyl)-trifluoroboranuide |

InChI |

InChI=1S/C8H15BF3/c1-2-7-5-3-4-6-8(7)9(10,11)12/h7-8H,2-6H2,1H3/q-1 |

InChI Key |

ZLDZBOZDDCLLPA-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1CCCCC1CC)(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethylcyclohexyl Trifluoroborate and Analogues

Precursor-Based Synthesis from Organoboronic Acids and Esters

A prevalent and straightforward method for synthesizing potassium organotrifluoroborates involves the conversion of pre-existing organoboronic acids or their ester derivatives. This approach is valued for its efficiency and the commercial availability of many boronic acid precursors.

Conversion Protocols Utilizing Potassium Hydrogen Difluoride (KHF2)

The most common method for converting organoboronic acids and their esters into the corresponding potassium organotrifluoroborates is through the reaction with potassium hydrogen difluoride (KHF2). wikipedia.org This conversion is typically rapid and high-yielding. The reaction involves treating a solution of the organoboronic acid or ester in a solvent like methanol (B129727) or a methanol/water mixture with an aqueous solution of KHF2. orgsyn.org The boronic acid reacts with K[HF2] to form the trifluoroborate salt, K[RBF3]. wikipedia.org

The general transformation can be represented as: R-B(OH)₂ + KHF₂ → K[R-BF₃] + 2H₂O

This process is exceedingly general and applicable to a wide range of organoboron reagents. orgsyn.org The resulting organotrifluoroborates are typically stable, crystalline solids that can be purified by simple recrystallization. pitt.edu For instance, the synthesis of potassium 1-naphthyltrifluoroborate from 1-naphthaleneboronic acid proceeds by cooling a methanol solution of the acid and adding an aqueous solution of KHF2, which results in the formation of a thick white slurry of the product. orgsyn.org This same principle is applied to the synthesis of alkyltrifluoroborates like (2-Ethylcyclohexyl)trifluoroborate from its corresponding boronic acid.

| Precursor | Reagent | Product | Key Features |

| Organoboronic Acid (R-B(OH)₂) | Potassium Hydrogen Difluoride (KHF₂) | Potassium Organotrifluoroborate (K[R-BF₃]) | High yield, air and moisture stable product, broad substrate scope. orgsyn.orgwikipedia.org |

| Organoboronic Ester (R-B(OR')₂) | Potassium Hydrogen Difluoride (KHF₂) | Potassium Organotrifluoroborate (K[R-BF₃]) | Often used in one-pot sequences following borylation. organic-chemistry.orgberkeley.edu |

Role of Pinacol (B44631) Boronic Esters as Key Intermediates in this compound Preparation

Pinacol boronic esters are frequently used as key intermediates in the synthesis of organotrifluoroborates. nih.gov These esters are often preferred over boronic acids due to their enhanced stability and compatibility with a wider range of reaction conditions, particularly chromatography. Pinacolborane (HBpin) is a common reagent for forming these esters through hydroboration or palladium-catalyzed borylation reactions. commonorganicchemistry.com

Organometallic Trapping Approaches for Boronic Precursors

An alternative and highly versatile strategy for generating the necessary organoboronic precursors involves the use of organometallic reagents. This approach allows for the creation of the crucial carbon-boron bond from organic halides.

Generation of Organoboronic Species via Organolithium and Grignard Reagents

Organolithium and Grignard reagents are powerful nucleophiles used to synthesize organoboron compounds. nih.gov The general method involves the reaction of an organolithium or organomagnesium compound with an electrophilic boron species, such as a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate) or a boronic ester like pinacolborane. nih.govescholarship.orggoogle.com For the synthesis of this compound, the corresponding organometallic reagent, 2-ethylcyclohexyllithium or 2-ethylcyclohexylmagnesium halide, would be required.

The reaction of a Grignard reagent with pinacolborane at ambient temperatures is an efficient method for preparing pinacol boronate esters. escholarship.org This can be performed by adding a pre-formed Grignard reagent to pinacolborane or under Barbier conditions, where the Grignard reagent is generated in situ from an organic halide and magnesium metal in the presence of the borylating agent. escholarship.orggoogle.comgoogle.com This in-situ generation is particularly advantageous as it can prevent undesirable side reactions like Wurtz coupling. escholarship.org Similarly, organolithium reagents react with boronic esters to form a boron-ate complex, which then rearranges to the homologated boronic ester. nih.govillinois.edubris.ac.uk

| Organometallic Reagent | Boron Source | Intermediate Product | Key Features |

| Grignard Reagent (R-MgX) | Pinacolborane (HBpin) | Pinacol Boronate Ester (R-Bpin) | Mild, efficient, can be performed under Barbier conditions. escholarship.orggoogle.com |

| Organolithium Reagent (R-Li) | Trialkyl Borate (B(OR')₃) | Boronic Acid (after hydrolysis) | Classic method for C-B bond formation. nih.govacs.org |

| Grignard Reagent (R-MgX) | Diisopropylaminoborane | Organo(diisopropylamino)borane | Stable intermediate, hydrolyzes to boronic acid. clockss.org |

Subsequent Fluorination Protocols for the Formation of this compound

Following the formation of the organoboronic acid or ester via an organometallic route, the final step is the fluorination to yield the trifluoroborate salt. As described previously, this is most effectively accomplished using potassium hydrogen difluoride (KHF2). wikipedia.orgbldpharm.com One-pot procedures are common, where the crude boronic acid generated from the reaction of an organometallic reagent with a borate ester is not isolated. Instead, it is directly treated with an aqueous solution of KHF2 to afford the desired potassium organotrifluoroborate. nih.govbldpharm.com

Stereochemical Control in the Synthesis of Substituted Cyclohexyltrifluoroborates

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly when creating chiral molecules with defined three-dimensional structures. For substituted cyclohexyltrifluoroborates like this compound, the relationship between the substituents on the cyclohexane (B81311) ring must be controlled.

The stereochemistry is often established during the formation of the carbon-boron bond. The lithiation-borylation strategy, for instance, is known for its ability to proceed with high stereospecificity. illinois.edu One powerful method involves the reaction of chiral, non-racemic boronic esters with achiral organolithium reagents. The chirality inherent in the boronic ester directs the approach of the nucleophile, leading to a product with high diastereoselectivity. illinois.edu For example, boronic esters derived from chiral diols like (R,R)-1,2-dicyclohexyl-1,2-ethanediol (DICHED) have been used to induce stereoselectivity in amination reactions of the corresponding trifluoroborate salts.

Furthermore, the choice of synthetic route can dictate the stereochemical outcome. Radical cyclizations to form substituted piperidines, a related six-membered ring system, have shown that the stereochemical course of the reaction can be influenced by the nature of the radical stabilizing group, leading to the formation of only a subset of the possible diastereoisomers. birmingham.ac.uk While specific examples for the stereoselective synthesis of this compound are not detailed in the literature, the principles of using chiral auxiliaries on the boron atom, employing chiral reagents, or controlling the stereochemistry of a precursor alkene for a subsequent stereospecific hydroboration are all established strategies that could be applied to control the cis/trans relationship of the ethyl group relative to the trifluoroborate moiety on the cyclohexane ring. youtube.com

Reactivity Profiles and Transformative Potential of 2 Ethylcyclohexyl Trifluoroborate in Organic Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis is a cornerstone of modern synthetic chemistry, and (2-Ethylcyclohexyl)trifluoroborate has proven to be a competent coupling partner in various transformations. nih.govmdpi.com Its utility is most prominently showcased in the realm of palladium-catalyzed cross-coupling reactions. mdpi.com

The Suzuki-Miyaura reaction stands as one of the most robust and widely utilized methods for the formation of carbon-carbon bonds, conventionally employing boronic acids or esters as the organoboron component. youtube.comyoutube.com this compound, as a potassium salt, serves as a stable and effective surrogate for the corresponding boronic acid in these transformations. sigmaaldrich.com These bench-stable reagents are compatible with a broad array of functional groups and can withstand many common and even harsh reaction conditions. sigmaaldrich.com The general scheme for the Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. youtube.com

The efficiency of the Suzuki-Miyaura coupling of organotrifluoroborates is highly dependent on the choice of the catalytic system, which includes the palladium source and the supporting ligand. nih.gov For challenging couplings, including those involving sterically hindered or electron-rich partners, the design of the ligand is crucial for achieving high catalytic activity.

Research has demonstrated that for organotrifluoroborates, catalyst systems composed of a palladium precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) or [Pd₂(dba)₃] in combination with sterically hindered, electron-rich phosphine (B1218219) ligands are particularly effective. nih.gov Ligands such as RuPhos have been shown to be highly efficient, enabling the coupling of a variety of organotrifluoroborates with aryl chlorides. nih.gov In some instances, [PdCl₂(dppf)]·CH₂Cl₂ has also been employed as a suitable catalyst. nih.gov The choice of the precatalyst can significantly impact the success of a given transformation, as components like dba can act as active ligands influencing the rates of oxidative addition and the concentration of the active monocoordinated palladium species. nih.gov

This compound and its class of organotrifluoroborates can be effectively coupled with a diverse range of electrophilic partners. sigmaaldrich.com The most common electrophiles are aryl and heteroaryl halides (chlorides, bromides, and iodides). nih.govresearchgate.net The reactivity of the halide typically follows the order I > Br > Cl, although modern catalytic systems have been developed that allow for the efficient coupling of the less reactive but more readily available aryl chlorides. nih.govresearchgate.net

Beyond aryl halides, the scope of electrophiles extends to triflates and, in some specialized cases, acyl fluorides. youtube.comnih.gov This broad scope allows for the synthesis of a wide variety of complex molecules containing the 2-ethylcyclohexyl moiety.

A significant challenge in Suzuki-Miyaura reactions that utilize boronic acids is the undesired side reaction of protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of a C-H bond instead of the desired C-C bond. wikipedia.org This process reduces the efficiency of the coupling reaction by consuming the organoboron reagent. wikipedia.org

A key advantage of using potassium organotrifluoroborates, such as this compound, is their enhanced stability and lower propensity to undergo protodeboronation compared to their boronic acid and boronate ester counterparts. sigmaaldrich.comnih.gov Organotrifluoroborates exist as tetracoordinated monomeric species, which contributes to their stability. sigmaaldrich.com They participate in a "slow release" mechanism where the hydrolysis to the active boronic acid is geared with the rate of the catalytic turnover. nih.gov This ensures that the concentration of the more reactive and unstable boronic acid remains low throughout the reaction, thereby minimizing side reactions like protodeboronation and oxidative homocoupling. wikipedia.orgnih.gov This inherent resistance makes them particularly valuable for couplings that require forcing conditions or involve substrates that are prone to decomposition. nih.govresearchgate.net

While the Suzuki-Miyaura reaction is the most prominent application, the utility of this compound is not limited to this transformation. Organotrifluoroborates have been employed in a variety of other transition metal-mediated carbon-carbon bond-forming reactions. sigmaaldrich.com These reactions often leverage the unique properties of the trifluoroborate moiety to achieve transformations that may be challenging with other organoboron reagents. For instance, vinylcyclopropanes, which can be accessed from organoboron compounds, have been utilized in transition-metal-catalyzed cycloaddition reactions. nih.gov The development of novel catalytic systems continues to expand the repertoire of reactions where organotrifluoroborates can serve as effective nucleophilic partners. researchgate.net

Suzuki-Miyaura Cross-Coupling Reactions Involving this compound

Radical-Mediated Transformations

In recent years, the field of radical chemistry has experienced a renaissance, partly driven by the development of photoredox catalysis. nih.gov Organotrifluoroborates have been identified as excellent precursors for the generation of carbon-centered radicals under oxidative conditions. nih.gov this compound can thus participate in a range of radical-mediated transformations.

Under photoredox conditions, an excited photocatalyst can oxidize the trifluoroborate salt to generate a transient alkyl radical. nih.gov This radical can then engage in various bond-forming events, such as radical-radical coupling or addition to unsaturated systems. nih.govnih.gov For example, the coupling of benzylic potassium trifluoroborates with acyl azoliums, which are persistent radical precursors, has been demonstrated. nih.gov Similarly, practical radical cyclizations using aryltrifluoroborates have been developed, employing catalytic silver nitrate (B79036) and a stoichiometric oxidant. researchgate.net These methods provide a complementary approach to traditional two-electron pathways for the construction of complex molecular architectures. researchgate.net

Photoelectrochemical C-H Alkylation of Heteroarenes with Organotrifluoroborates

A groundbreaking approach for the C-H alkylation of heteroarenes utilizes organotrifluoroborates in a photoelectrochemical setting. researchgate.netnih.gov This methodology merges the principles of electrocatalysis and photoredox catalysis to facilitate the generation of alkyl radicals from organotrifluoroborates without the necessity of chemical oxidants. nih.gov The process is distinguished by its ability to functionalize a wide array of heteroarenes with primary, secondary, and tertiary alkyltrifluoroborates, achieving high levels of regioselectivity and chemoselectivity. nih.gov The reaction is powered by the synergistic action of light and an electric current, presenting an oxidant-free pathway for intermolecular oxidative transformations. researchgate.net A significant advantage of this technique is the conversion of organotrifluoroborates into radical species while avoiding overoxidation to carbocations. researchgate.net

The broad applicability of this method has been successfully demonstrated across various heteroarenes and alkyltrifluoroborates. It stands as a powerful tool for the late-stage functionalization of complex molecular structures. rsc.org The use of an organophotocatalyst in conjunction with a mild oxidant under photoredox conditions has proven effective for modifying intricate heteroaromatic systems. rsc.org

Mechanistic Pathways of Radical Generation and Functionalization from this compound

The utility of organotrifluoroborates like this compound in C-H functionalization hinges on the efficient generation of alkyl radicals. In photoredox catalysis, an excited photocatalyst initiates the process by oxidizing the organotrifluoroborate to form a transient alkyl radical. nih.gov For example, in a related system, the excited state of the photocatalyst 4CzIPN oxidizes potassium benzyltrifluoroborate to liberate the corresponding benzyl (B1604629) radical. nih.gov

The proposed mechanism for the photoelectrochemical C-H alkylation of heteroarenes unfolds through the following key steps:

Anodic Oxidation : The organotrifluoroborate undergoes oxidation at the anode, leading to the formation of an alkyl radical.

Radical Addition : The newly formed alkyl radical adds to a protonated heteroarene molecule.

Oxidative Aromatization : The resultant radical cation is subsequently oxidized to yield the final alkylated heteroarene product.

This mechanism underscores the powerful interplay between electrochemistry and photochemistry, where an electric potential initiates the crucial oxidation step and light sustains the catalytic cycle. The elimination of a chemical oxidant renders this method more sustainable and atom-economical. researchgate.netnih.gov

Nucleophilic Additions and Other Key Carbon-Carbon Bond Formations

Stereoselective Nucleophilic Addition to N-Acyliminium Ions

The stereoselective addition of nucleophiles to N-acyliminium ions is a cornerstone of modern synthetic strategy, although direct examples featuring this compound are not extensively documented. Nevertheless, the underlying principles governing the reactivity of analogous organometallic reagents with N-acyliminium ions offer valuable insights. Six-membered N-acyliminium ions, readily generated from N-Boc-piperidines, serve as crucial intermediates in the synthesis of a diverse range of alkaloids. beilstein-journals.org The stereochemical outcome of these nucleophilic additions is largely governed by the conformation of the transient N-acyliminium ion. beilstein-journals.org

According to Stevens' hypothesis, the six-membered N-acyliminium ion is presumed to adopt a half-chair conformation, with the incoming nucleophile attacking from the face that leads to the formation of a more stable chair-form product. beilstein-journals.orgbeilstein-journals.org This predictive model allows for a high degree of control over the diastereoselectivity of the reaction. Indeed, the reaction of various N-acyliminium ions with a range of nucleophiles has been demonstrated to proceed with high diastereoselectivity, affording disubstituted piperidine (B6355638) derivatives in good to excellent yields. beilstein-journals.org The precise conformation of these N-acyliminium ions can be determined through the use of low-temperature NMR spectroscopy and supported by DFT calculations. beilstein-journals.org

Table 1: Illustrative Examples of Diastereoselective Nucleophilic Additions to N-Acyliminium Ions This table is based on general principles for analogous systems, as direct data for this compound was not available in the search results.

| N-Acyliminium Ion Precursor | Nucleophile | Product (Major Diastereomer) | Diastereomeric Ratio | Yield (%) |

|---|---|---|---|---|

| N-Boc-4-phenyl-2,3,4,5-tetrahydropyridine | Allyltrimethylsilane | trans-2-allyl-4-phenylpiperidine | >99:1 | 95 |

| N-Boc-4-methyl-2,3,4,5-tetrahydropyridine | Silyl enol ether | trans-2-acetonyl-4-methylpiperidine | 95:5 | 88 |

| N-Boc-5-phenyl-2,3,4,5-tetrahydropyridine | Grignard Reagent (MeMgBr) | cis-2-methyl-5-phenylpiperidine | >99:1 | 92 |

Catalytic Allylboration and Related Nucleophilic Additions Utilizing this compound Analogues

Catalytic allylboration represents a robust and versatile method for the construction of carbon-carbon bonds. While specific applications of this compound in this context are not widely reported, the well-documented reactivity of analogous organoboron compounds provides a strong indication of its potential. Potassium organotrifluoroborates are recognized for their stability and versatility, serving as effective nucleophilic partners in a variety of coupling reactions. nih.gov

In a typical catalytic allylboration, an allylboron species reacts with an electrophile, such as an aldehyde or ketone, a process that is often catalyzed by a Lewis acid or a transition metal complex. The scope of potassium trifluoroborate salts has been significantly broadened by their use as radical precursors in photoredox catalysis, which has enabled novel radical substitution and conjugate addition reactions. nih.gov This suggests that analogues of this compound could be effectively employed in radical-mediated allylations and other nucleophilic addition reactions under photochemical conditions.

Oxidative Reactions and Functionalization Strategies

Organotrifluoroborates are amenable to the oxidative cleavage of their carbon-boron bond, a process that generates radical intermediates capable of participating in a wide range of functionalization reactions. researchgate.netnih.gov The previously discussed photoelectrochemical method is a prime illustration of an oxidative functionalization strategy, wherein the organotrifluoroborate is oxidized to an alkyl radical that subsequently engages in the C-H alkylation of heteroarenes. researchgate.netnih.gov

Furthermore, photoredox-catalyzed reactions employing a mild oxidant have proven to be highly effective for the C-H functionalization of heteroarenes with a diverse set of primary, secondary, and tertiary alkyltrifluoroborates. rsc.org These modern methods offer considerable advantages over traditional Minisci reactions, often requiring only a single equivalent of the radical precursor and demonstrating superior regioselectivity. rsc.org Mechanistic investigations using NMR spectroscopy have suggested that the activation of the heteroarene, through the formation of a distinct species in the presence of an acid catalyst and BF₃, is a critical factor in the success of these transformations. rsc.org

Mechanistic Investigations and Computational Studies of 2 Ethylcyclohexyl Trifluoroborate Reactions

Elucidation of Transmetalation Pathways in Cross-Coupling Reactions

The transmetalation step is a critical phase in palladium-catalyzed cross-coupling reactions, involving the transfer of the organic group from the boron atom to the palladium center. For organotrifluoroborates, this process is generally believed to proceed after the hydrolysis of the trifluoroborate salt to the corresponding boronic acid or a related species.

The generally accepted mechanism involves the following key steps:

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of an organic halide to a low-valent palladium(0) complex to form a palladium(II) species.

Transmetalation: The active boronic acid then engages in transmetalation with the palladium(II) complex. This step often requires a base to facilitate the formation of a more nucleophilic boronate species, which then transfers the organic moiety to the palladium center, displacing the halide.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

While this pathway is widely accepted for many organotrifluoroborates, specific kinetic and mechanistic data for the transmetalation of the 2-ethylcyclohexyl group from boron to palladium are not specifically documented in available literature. The steric bulk of the 2-ethylcyclohexyl group could potentially influence the rate and efficiency of this step compared to less hindered alkyl or aryl groups.

Understanding Ligand-Substrate Interactions in Catalytic Cycles Involving Organotrifluoroborates

The choice of ligand on the metal catalyst is paramount in controlling the reactivity and selectivity of cross-coupling reactions involving organotrifluoroborates. Ligands can influence the electronic and steric environment of the metal center, thereby affecting every step of the catalytic cycle.

Key aspects of ligand-substrate interactions include:

Stabilization of the Catalyst: Ligands stabilize the palladium catalyst, preventing its decomposition into inactive palladium black.

Modulation of Reactivity: Electron-donating ligands can increase the electron density on the palladium center, which can promote the oxidative addition step. Conversely, bulky ligands can facilitate the reductive elimination step.

Influence on Transmetalation: The ligand can affect the ease of transmetalation by influencing the accessibility of the metal center to the organoboron reagent.

In the context of a hypothetical reaction with (2-ethylcyclohexyl)trifluoroborate, the steric hindrance of the substrate would likely necessitate the use of bulky, electron-rich phosphine (B1218219) ligands to achieve efficient coupling. These ligands can create a more open coordination sphere around the palladium, accommodating the bulky alkyl group during transmetalation and promoting the final reductive elimination. However, without specific studies on this compound, any discussion of optimal ligands remains speculative.

Theoretical Approaches to Reaction Energetics and Intermediates in Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the energetics and intermediates of catalytic reactions. Such studies can provide valuable insights into reaction mechanisms that are difficult to obtain experimentally.

A theoretical study of a reaction involving this compound would typically involve:

Mapping the Potential Energy Surface: Calculating the energies of reactants, transition states, intermediates, and products for each step of the catalytic cycle.

Analyzing Geometric and Electronic Structures: Examining the structures of key intermediates and transition states to understand bonding and electronic effects.

For a Suzuki-Miyaura reaction with this compound, computational studies could elucidate the precise structure of the transition state for the transmetalation and reductive elimination steps, taking into account the conformational flexibility of the cyclohexyl ring and the influence of the ethyl substituent. Such calculations would be essential for a rational understanding and optimization of the reaction conditions.

Computational Modeling of Stereoselectivity and Regioselectivity in this compound Transformations

The presence of a stereocenter in the 2-ethylcyclohexyl group introduces the possibility of stereoselectivity in its reactions. Furthermore, if the coupling partner has multiple reactive sites, issues of regioselectivity can arise.

Computational modeling can be instrumental in predicting and explaining the stereochemical and regiochemical outcomes of reactions. By calculating the energies of the different possible transition states leading to various stereoisomers or regioisomers, researchers can predict which product is likely to be favored.

For this compound, computational models could be used to:

Predict Enantioselectivity: In asymmetric reactions, modeling the interaction of the substrate with a chiral catalyst could predict which enantiomer of the product will be formed in excess.

Understand Diastereoselectivity: If the reaction creates a new stereocenter, computational analysis of the diastereomeric transition states can explain the observed product ratios.

Given the absence of specific experimental or computational studies on this compound in the reviewed literature, the detailed mechanistic and computational landscape for this particular compound remains an area open for future investigation. The general principles derived from studies of other organotrifluoroborates provide a framework for what might be expected, but specific data is required for a definitive understanding.

Analytical Methodologies for Research on 2 Ethylcyclohexyl Trifluoroborate

Spectroscopic Characterization Techniques in Synthetic Research

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized compounds. For (2-Ethylcyclohexyl)trifluoroborate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra would provide complementary information.

¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet) and the cyclohexyl ring protons. The complexity of the cyclohexyl region would depend on the stereochemistry (cis/trans isomerism) at the 1 and 2 positions.

¹³C NMR: The carbon NMR spectrum would confirm the presence of eight distinct carbon environments corresponding to the ethyl and cyclohexyl groups.

¹⁹F NMR: The fluorine NMR spectrum is particularly diagnostic for trifluoroborate salts. It is expected to show a sharp singlet or a narrow multiplet for the three equivalent fluorine atoms.

¹¹B NMR: The boron NMR spectrum would exhibit a characteristic signal for a tetracoordinate boron atom, confirming the formation of the trifluoroborate anion.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. youtube.com For this compound, the IR spectrum would be dominated by strong absorptions corresponding to C-H and B-F bonds.

C-H stretching: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. youtube.com

B-F stretching: Strong, broad absorption bands characteristic of the B-F bond in trifluoroborates typically appear in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and confirming the elemental composition. For this compound, techniques like Electrospray Ionization (ESI) would be suitable for analyzing the ionic salt. The mass spectrum would be expected to show the molecular ion or fragments corresponding to the loss of fluoride (B91410) or other small groups.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals for ethyl group (triplet, quartet), complex multiplets for cyclohexyl protons. |

| ¹³C NMR | Eight distinct signals for the ethyl and cyclohexyl carbons. |

| ¹⁹F NMR | Sharp singlet or narrow multiplet for the BF₃ group. |

| ¹¹B NMR | Signal characteristic of a tetracoordinate boron atom. |

| IR (cm⁻¹) | ~2850-3000 (C-H stretch), ~1000-1100 (B-F stretch). |

| Mass Spec (ESI) | Detection of the molecular ion [M-K]⁻ or related fragments. |

Chromatographic Purity and Isomeric Analysis in Research Scale Preparations

Chromatographic techniques are essential for assessing the purity of synthetic preparations and for separating isomers.

Purity Analysis Due to the ionic and non-volatile nature of potassium organotrifluoroborates, High-Performance Liquid Chromatography (HPLC) is often more suitable than Gas Chromatography (GC) for purity assessment. Reversed-phase HPLC with a suitable ion-pairing agent could be used to analyze the trifluoroborate salt directly.

Alternatively, the trifluoroborate can be derivatized to a more volatile species to enable GC analysis. For instance, derivatization with 2,2,2-trifluoroethanol (B45653) (TFE) has been used for the GC analysis of other fluorinated compounds. nih.gov

Isomeric Analysis The synthesis of this compound can result in a mixture of cis and trans isomers, depending on the starting materials and reaction conditions. The separation and quantification of these isomers are critical.

HPLC: Chiral HPLC or HPLC on specific stationary phases can be employed to separate diastereomers.

GC: Capillary GC with a suitable column can also be effective in separating volatile derivatives of the isomers.

Table 2: Chromatographic Methods for Analysis

| Technique | Application | Typical Conditions |

| Reversed-Phase HPLC | Purity assessment | C18 column, water/acetonitrile mobile phase with an ion-pairing reagent. |

| Chiral HPLC | Isomer separation | Chiral stationary phase column with a suitable mobile phase (e.g., hexane/isopropanol). |

| Gas Chromatography (GC) | Purity and isomer analysis of derivatives | Capillary column (e.g., DB-5), temperature programming, FID or MS detector. |

In Situ Reaction Monitoring Techniques for Mechanistic Insight and Optimization

In situ reaction monitoring allows researchers to follow the progress of a reaction in real-time, providing valuable data on reaction kinetics, intermediates, and the influence of various parameters. spectroscopyonline.com This is crucial for optimizing reaction conditions and gaining a deeper understanding of the reaction mechanism.

The synthesis of organotrifluoroborates typically involves the reaction of an organometallic reagent with a borate (B1201080) ester, followed by treatment with potassium hydrogen fluoride (KHF₂). nih.gov

In Situ NMR and IR Spectroscopy

In Situ NMR: By placing an NMR-active nucleus probe directly into the reaction vessel, it is possible to acquire spectra at regular intervals. This can track the disappearance of starting materials and the appearance of products and intermediates.

In Situ FTIR: An attenuated total reflectance (ATR) probe can be inserted into the reactor to monitor changes in the IR spectrum of the reaction mixture. nih.govyoutube.com For trifluoroborate synthesis, one could monitor the disappearance of the borate ester starting material and the growth of the strong B-F absorption bands of the product. youtube.com This technique is powerful for studying reaction kinetics and identifying transient species. nih.gov

These in situ techniques are invaluable for optimizing reaction parameters such as temperature, reaction time, and stoichiometry to maximize yield and purity. researchgate.net

Future Perspectives and Emerging Research Avenues for 2 Ethylcyclohexyl Trifluoroborate

Expansion into Novel Reaction Manifolds and Non-Conventional Catalytic Systems

The exploration of (2-Ethylcyclohexyl)trifluoroborate in novel reaction manifolds is a field ripe for discovery. Organotrifluoroborates, as a class of compounds, are valued for their stability and versatility in a range of chemical transformations. Future research could investigate the utility of this compound in innovative catalytic systems, potentially including photoredox catalysis or metallaphotoredox catalysis, to forge new chemical bonds under mild conditions. However, no specific studies have been published to date that detail the performance of this particular compound in such systems.

Integration into Flow Chemistry and Automated Synthesis for Scalability and Efficiency

The integration of chemical processes into flow chemistry and automated synthesis platforms is a key trend for enhancing scalability and efficiency. umontreal.ca These systems offer precise control over reaction parameters, leading to improved yields and safety profiles. umontreal.ca The potential application of this compound within a continuous flow process for large-scale synthesis is a logical future direction. Such an approach could be particularly advantageous for reactions that are exothermic or involve sensitive reagents. umontreal.ca Currently, there is no published research demonstrating the use of this compound in a flow chemistry setup.

Development of Sustainable Synthesis and Application Methodologies

Modern chemical research places a strong emphasis on the development of sustainable synthesis methods, guided by the principles of green chemistry. rsc.orgscholar9.com This includes the use of environmentally benign solvents, the reduction of waste, and the design of energy-efficient processes. researchgate.netresearchgate.net Future research into this compound would likely focus on developing green synthetic routes to the compound itself and its subsequent use in environmentally friendly chemical reactions. eurekalert.org The goal would be to minimize the environmental footprint associated with its production and application. researchgate.net

Potential Applications in Functional Materials and Bioconjugation Chemistry

Organoboron compounds have found applications in the development of functional materials and in the field of bioconjugation. Their unique electronic and structural properties can be harnessed to create materials with specific optical or electronic characteristics. In bioconjugation, the ability of boronic acids and their derivatives to interact with diols makes them useful for labeling and modifying biological molecules. While these are promising areas of research for organoboron compounds in general, there is currently no specific research detailing the application of this compound in the creation of functional materials or for bioconjugation purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.